molecular formula C25H20ClNO4 B11158923 N-(5-chloro-2-methylphenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide

N-(5-chloro-2-methylphenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide

Cat. No.: B11158923
M. Wt: 433.9 g/mol
InChI Key: OJBHBHDPGQARFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methylphenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chlorinated phenyl group, a chromenone moiety, and an acetamide linkage. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methylaniline and 7-methyl-2-oxo-4-phenyl-2H-chromen-5-ol.

    Formation of Acetamide Linkage: The acetamide linkage is formed through a condensation reaction between the amine group of 5-chloro-2-methylaniline and the carboxylic acid derivative of the chromenone compound.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, such as specific temperatures, pH levels, and the presence of catalysts or reagents like coupling agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for maximum yield and purity, and the process may include steps like purification, crystallization, and drying.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structural features, such as the combination of a chlorinated phenyl group and a chromenone moiety. These structural elements may confer unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C25H20ClNO4

Molecular Weight

433.9 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxyacetamide

InChI

InChI=1S/C25H20ClNO4/c1-15-10-21(30-14-23(28)27-20-12-18(26)9-8-16(20)2)25-19(17-6-4-3-5-7-17)13-24(29)31-22(25)11-15/h3-13H,14H2,1-2H3,(H,27,28)

InChI Key

OJBHBHDPGQARFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC(=CC3=C2C(=CC(=O)O3)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.